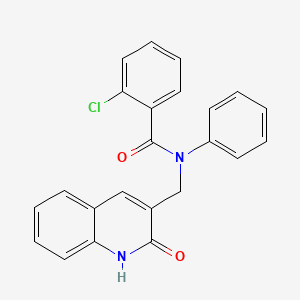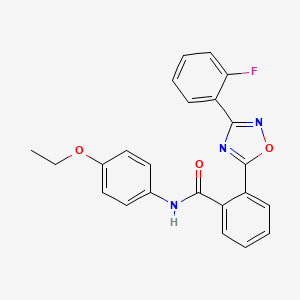
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, also known as HQMA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. HQMA is a member of the quinoline family of compounds, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide may act by modulating the activity of certain signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have potential as a chemotherapeutic agent. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to have anti-inflammatory effects in animal models of inflammation, and it has been suggested that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide in lab experiments is that it may have limited solubility in certain solvents, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide analogs with improved pharmacological properties. Additionally, it may be possible to use N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide as a starting point for the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide and its potential applications in medicine.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, or N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in various diseases. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, and it has been suggested that it may have potential as a chemotherapeutic agent or as a treatment for inflammatory diseases such as rheumatoid arthritis. While there are still many unanswered questions about the properties and potential applications of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, it is clear that it is a compound of great interest to the scientific community.
Métodos De Síntesis
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide can be synthesized by a multistep process involving the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-aminoacetophenone, followed by the reaction of the resulting Schiff base with 4-methoxybenzoyl chloride. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have potential as a chemotherapeutic agent. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to have anti-inflammatory effects in animal models of inflammation, and it has been suggested that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)21(16-7-9-17(24-2)10-8-16)12-15-11-14-5-3-4-6-18(14)20-19(15)23/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBKLKOCBBPGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


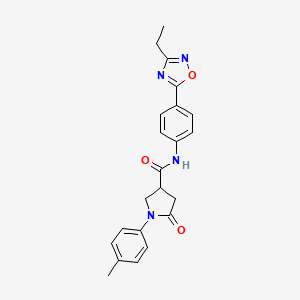

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7693815.png)
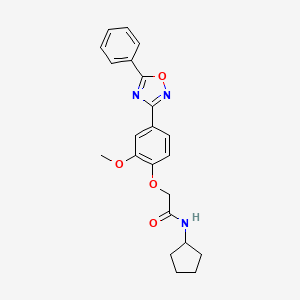
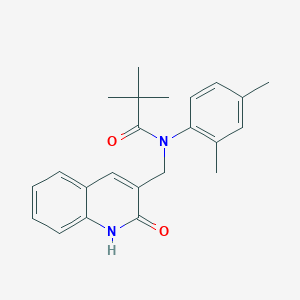
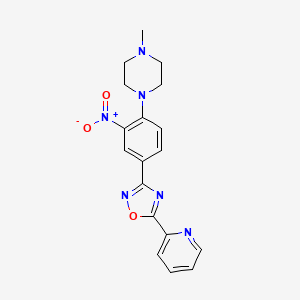

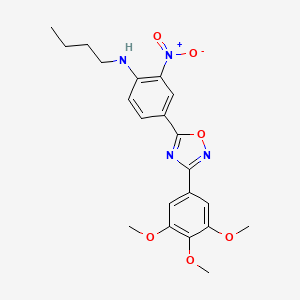
![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)
![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)

